molecular formula C9H7BrN2 B567063 8-Bromoisoquinolin-3-amine CAS No. 1260760-06-2

8-Bromoisoquinolin-3-amine

Cat. No. B567063
CAS RN: 1260760-06-2
M. Wt: 223.073
InChI Key: MELBFTIXTXTDDR-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-3-amine is a chemical compound with the CAS Number: 1260760-06-2 . It has a molecular weight of 223.07 and its IUPAC name is 8-bromo-3-isoquinolinylamine . It is a solid substance that should be stored at 4°C and protected from light .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 8-Bromoisoquinolin-3-amine, has been reported . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The InChI code for 8-Bromoisoquinolin-3-amine is 1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H, (H2,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Bromoisoquinolin-3-amine has a boiling point of 387.6±22.0 C at 760 mmHg . It is a solid substance that should be stored at 4°C and protected from light .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

8-Bromoisoquinolin-3-amine is a key starting material in the synthesis of a variety of heterocyclic compounds. For instance, its reaction with potassium amide in liquid ammonia leads to the formation of amino derivatives via a nucleophilic substitution mechanism. This process demonstrates the compound's utility in generating isoquinoline analogs with potential application in drug discovery and development (Sanders et al., 2010). Additionally, 8-Bromoisoquinolin-3-amine undergoes Suzuki coupling and Cadogan cyclization to yield fluorescent indazolo[3,2-a]isoquinolin-6-amines, highlighting its role in creating compounds with potential optical properties (Balog et al., 2013).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the transformations of 8-Bromoisoquinolin-3-amine lead to the development of molecules with significant biological activities. For example, its derivatization has resulted in compounds evaluated for their cytotoxic action against cancer cell lines, thereby contributing to cancer research and therapy development (Tsotinis et al., 2007). Furthermore, the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones via atroposelective bromination of related structures showcases the compound's potential in generating chiral molecules for pharmaceutical applications (Diener et al., 2015).

Materials Science and Fluorescent Compounds

The chemical versatility of 8-Bromoisoquinolin-3-amine also extends to materials science, where its derivatives are investigated for their fluorescent properties. This application is evident in the synthesis of new fluorescent isoquinoline derivatives, which have potential use in developing optical materials and sensors (Balog et al., 2011).

Safety and Hazards

The safety information for 8-Bromoisoquinolin-3-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

8-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELBFTIXTXTDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697485
Record name 8-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoisoquinolin-3-amine

CAS RN

1260760-06-2
Record name 8-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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